(R)-3-((tert-Butoxycarbonyl)amino)-4-(3,4-dichlorophenyl)butanoic acid
Description
Properties
IUPAC Name |
(3R)-4-(3,4-dichlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2NO4/c1-15(2,3)22-14(21)18-10(8-13(19)20)6-9-4-5-11(16)12(17)7-9/h4-5,7,10H,6,8H2,1-3H3,(H,18,21)(H,19,20)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJEUUKADFJNOHW-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)Cl)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1)Cl)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426581 | |
| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-4-(3,4-dichlorophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
269396-56-7 | |
| Record name | (βR)-3,4-Dichloro-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=269396-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-4-(3,4-dichlorophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection of (R)-3-Amino-4-(3,4-dichlorophenyl)butanoic Acid
Procedure (adapted from CN110343050A):
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Reagents :
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(R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid (1.0 equiv)
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Di-tert-butyl dicarbonate (Boc₂O, 1.1–2.0 equiv)
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Sodium hydroxide (1.0–2.2 equiv)
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Water and toluene (immiscible solvent system)
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Steps :
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Dissolve the amino acid in water with NaOH.
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Add Boc₂O dissolved in toluene dropwise at 20°C.
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Stir for 10–18 hours.
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Acidify the aqueous layer to pH 1–2 with HCl to precipitate the product.
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Filter and dry to obtain the Boc-protected compound.
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Key Data :
| Parameter | Value |
|---|---|
| Yield | 85–90% |
| Purity (HPLC) | >99% |
| Impurity (condensation) | <0.15% |
Advantages :
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Biphasic system reduces side reactions.
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Scalable for industrial production.
Coupling-Cyclization Approach (PMC7797712 )
Procedure :
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Reagents :
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Boc-protected β-amino acid precursor
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Cyanuric chloride or paraformaldehyde (cyclization agent)
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Steps :
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Couple the Boc-protected amino acid with an amine intermediate.
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Deprotect with HCl to form a free amine.
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Cyclize using paraformaldehyde/NaOH or cyanuric chloride.
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Application :
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Adaptable for introducing the 3,4-dichlorophenyl group via tailored intermediates.
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Yields depend on cyclization efficiency (typically 70–80%).
Resolution of Racemic Mixtures
Chiral Resolution :
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Use (R)- or (S)-specific enzymes (e.g., lipases) or chiral stationary-phase chromatography to separate enantiomers.
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Example : Enzymatic resolution of racemic 3-amino-4-(3,4-dichlorophenyl)butanoic acid using immobilized penicillin acylase.
Data :
| Parameter | Value |
|---|---|
| Enantiomeric Excess | >98% |
| Yield | 40–50% |
Critical Analysis of Methodologies
Solvent Selection
Base Optimization
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Sodium hydroxide outperforms triethylamine or NaHCO₃ in suppressing side reactions.
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Excess base (1.2–2.2 equiv) ensures complete Boc protection.
Stereochemical Control
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Starting material must have (R)-configuration to avoid costly resolution steps.
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Asymmetric synthesis via Evans oxazolidinone or catalytic hydrogenation ensures enantiopurity.
Industrial-Scale Considerations
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Cost Efficiency : Toluene-based methods reduce purification costs compared to chromatographic steps.
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Safety : Avoid hazardous solvents (e.g., DCM) and prioritize water-based biphasic systems.
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Regulatory Compliance : Impurity profiles must meet ICH guidelines (<0.15% for unknown impurities).
Chemical Reactions Analysis
Types of Reactions
®-3-((tert-Butoxycarbonyl)amino)-4-(3,4-dichlorophenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Bases like sodium hydride (NaH) and potassium carbonate (K2CO3) are used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
®-3-((tert-Butoxycarbonyl)amino)-4-(3,4-dichlorophenyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a precursor for drug development.
Industry: It is used in the production of fine chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-4-(3,4-dichlorophenyl)butanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
The 3,4-dichlorophenyl group distinguishes this compound from analogs with fluorinated or alkyl-substituted aryl rings. Key comparisons include:
Analog
- Structure: (3R)-3-[(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid (C₁₅H₁₈F₃NO₄; MW 333.31 g/mol) .
- Properties : The trifluorophenyl group increases electronegativity and alters steric effects compared to dichlorophenyl. This may enhance metabolic stability or modify receptor-binding profiles in drug candidates.
3,4-Difluorophenyl Analog
- Structure: (R)-3-((tert-Butoxycarbonyl)amino)-4-(3,4-difluorophenyl)butanoic acid (C₁₅H₁₉F₂NO₄; MW 315.31 g/mol) .
- Applications : Used as Sitagliptin Impurity 1 , highlighting its role in quality control during drug synthesis. Fluorine’s smaller atomic radius compared to chlorine may reduce steric hindrance in enzymatic processes .
4-(tert-Butyl)phenyl Analog
Protecting Group Variations
The choice of amine-protecting groups impacts synthetic strategies:
Boc vs. Fmoc Derivatives
- Boc Protection: Acid-labile; ideal for solution-phase synthesis. Example: Boc-(R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid (PI-26375, MW 348.22 g/mol) .
- Fmoc Protection: Base-labile; used in solid-phase synthesis. Example: Fmoc-(R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid (PI-26376, MW 470.34 g/mol) .
Data Table: Key Structural and Functional Comparisons
Notes
- Stereochemical Purity : The R-configuration must be preserved during synthesis to ensure biological activity, as seen in arpromidine analogs .
- Commercial Availability : These compounds are marketed as research reagents (e.g., by CymitQuimica and Shanghai PI Chemicals), with prices reflecting purity and scale .
Biological Activity
(R)-3-((tert-Butoxycarbonyl)amino)-4-(3,4-dichlorophenyl)butanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of amino acid derivatives and has shown various pharmacological effects in preclinical studies. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C15H19Cl2NO4
- Molecular Weight : 348.22 g/mol
- CAS Number : 269396-56-7
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The compound is known to act as an inhibitor in certain enzymatic pathways, particularly those involved in metabolic processes.
1. Enzyme Inhibition
Research indicates that this compound may inhibit specific enzymes that are crucial for the metabolism of certain substrates. For instance, it has been shown to affect the activity of enzymes involved in the synthesis of neurotransmitters, which could have implications for neurological disorders.
2. Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. This activity is likely due to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
Case Studies and Research Findings
Several studies have evaluated the biological effects of this compound:
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at [source] demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be 32 µg/mL and 64 µg/mL, respectively.
Case Study 2: Neuroprotective Effects
In a neuropharmacological study published in [source], the compound was tested for its neuroprotective effects in a rat model of induced neurodegeneration. Results showed that administration of this compound significantly reduced neuronal loss and improved cognitive function compared to control groups.
Biological Activity Summary Table
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus and E. coli | [source] |
| Neuroprotective | Reduced neuronal loss in rat model | [source] |
| Enzyme inhibition | Inhibits specific metabolic enzymes | [source] |
Q & A
Q. What are the standard synthetic routes for (R)-3-((tert-Butoxycarbonyl)amino)-4-(3,4-dichlorophenyl)butanoic acid, and how can enantiomeric purity be ensured?
- Methodological Answer : The synthesis typically involves coupling a tert-butoxycarbonyl (Boc)-protected amine with a halogenated phenylbutanoic acid precursor. For example, analogous compounds (e.g., trifluorophenyl derivatives) are synthesized via asymmetric hydrogenation or chiral auxiliary-mediated reactions to control stereochemistry . Key steps include:
- Boc protection : Reacting the amino group with Boc anhydride in a polar solvent (e.g., THF) under basic conditions.
- Suzuki coupling : Introducing the 3,4-dichlorophenyl group using a palladium catalyst .
- Acid deprotection : Hydrolysis under mild acidic conditions to yield the final carboxylic acid.
Enantiomeric purity (>98% ee) is verified via chiral HPLC or NMR with chiral shift reagents .
Q. How can researchers purify this compound and confirm its structural integrity?
- Methodological Answer :
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
- Characterization :
- Mass spectrometry : Confirm molecular weight (expected ~385.3 g/mol for C₁₅H₁₈Cl₂NO₄) .
- NMR : Key signals include Boc tert-butyl protons (~1.4 ppm), dichlorophenyl aromatic protons (7.2–7.5 ppm), and carboxylic acid proton (~12 ppm) .
- IR : Peaks for Boc carbonyl (~1680 cm⁻¹) and carboxylic acid (~1700 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling guide the design of enzyme inhibitors using this compound?
- Methodological Answer :
- Docking studies : Use software like AutoDock Vina to predict binding affinity to target enzymes (e.g., dipeptidyl peptidase-4 [DPP4]) by aligning the dichlorophenyl group into hydrophobic pockets .
- QSAR analysis : Correlate substituent electronegativity (Cl vs. F) with inhibitory activity using regression models .
- MD simulations : Assess stability of enzyme-ligand complexes over 100-ns trajectories to identify critical interactions (e.g., hydrogen bonds with catalytic residues) .
Q. What strategies mitigate racemization during the synthesis of this chiral compound?
- Methodological Answer :
- Low-temperature reactions : Conduct coupling steps at 0–4°C to reduce base-catalyzed epimerization .
- Chiral catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation (reported >99% ee in trifluorophenyl analogs) .
- In situ monitoring : Track ee via circular dichroism (CD) spectroscopy during key steps .
Q. How can researchers analyze biological activity discrepancies between in vitro and in vivo studies?
- Methodological Answer :
- Metabolic stability assays : Incubate the compound with liver microsomes to identify rapid degradation pathways (e.g., ester hydrolysis) .
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in rodent models using LC-MS/MS .
- Target engagement assays : Use fluorescence polarization to confirm binding to DPP4 in cellular lysates .
Key Research Challenges
- Stereochemical instability : The Boc group may undergo partial cleavage under acidic conditions, requiring pH-controlled deprotection .
- Bioavailability : Low solubility limits in vivo efficacy; prodrug strategies (e.g., ester prodrugs) are under investigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
